1,3,5-Trifluorobenzene

Catalog No.
S571788
CAS No.
372-38-3
M.F
C6H3F3
M. Wt
132.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Trifluorobenzene

CAS Number

372-38-3

Product Name

1,3,5-Trifluorobenzene

IUPAC Name

1,3,5-trifluorobenzene

Molecular Formula

C6H3F3

Molecular Weight

132.08 g/mol

InChI

InChI=1S/C6H3F3/c7-4-1-5(8)3-6(9)2-4/h1-3H

InChI Key

JXUKFFRPLNTYIV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)F

Synonyms

1,3,5-trifluorobenzene

Canonical SMILES

C1=C(C=C(C=C1F)F)F

The exact mass of the compound 1,3,5-Trifluorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10264. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3,5-Trifluorobenzene (CAS: 372-38-3) is a highly symmetrical (D3h) fluorinated aromatic building block characterized by three alternating fluorine atoms on a benzene ring. This specific substitution pattern imparts unique electronic properties, including the absence of a permanent dipole moment, high C-H bond acidity, and exceptional oxidative stability. Commercially, it is prioritized as a precision precursor in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where its symmetry guarantees single-regioisomer products. Furthermore, it has emerged as a critical co-solvent and solid electrolyte interphase (SEI) forming additive in next-generation high-voltage lithium-ion batteries, offering a distinct balance of thermodynamic stability and interfacial compatibility not found in standard hydrofluoroethers or monofluorinated solvents [1].

Substituting 1,3,5-trifluorobenzene with generic fluorinated analogs fails in both precision synthesis and advanced materials applications. If a buyer substitutes this compound with its isomer 1,2,4-trifluorobenzene, the loss of D3h symmetry results in multiple regioisomers during electrophilic aromatic substitution, drastically increasing downstream chromatographic purification costs [2]. In energy storage applications, substituting it with monofluorobenzene leads to interfacial instability at high voltages, while highly fluorinated alternatives like hexafluorobenzene suffer from excessive thermodynamic instability [1]. Therefore, 1,3,5-trifluorobenzene occupies a non-interchangeable procurement niche that uniquely combines absolute regiocontrol, an optimal C-H/C-F activation ratio, and superior anodic stability.

Anodic Stability and Coulombic Efficiency in High-Voltage Lithium Metal Batteries

In high-voltage (4.5 V) lithium metal battery applications, the incorporation of 1,3,5-trifluorobenzene as a co-solvent with fluorobenzene significantly boosts thermodynamic and interfacial stability compared to standard hydrofluoroether (HFE) or pure fluorobenzene diluted high-concentration electrolytes (DHCE). The optimized 1,3,5-trifluorobenzene-assisted electrolyte achieves an ultrahigh Coulombic efficiency of 99.2% in Li-Cu cells and enables NCM811/graphite pouch cells to retain 80% capacity after 470 cycles[1].

Evidence DimensionCoulombic Efficiency and Capacity Retention at 4.5 V
Target Compound Data99.2% CE; 80% capacity retention at 470 cycles (co-assisted electrolyte)
Comparator Or BaselineStandard FB-DHCE or HFE-DHCE (lower cycle life and interfacial instability)
Quantified DifferenceEnables >300 stable cycles for Li-Cu and 470 cycles for NCM811 pouch cells
Conditions4.5 V Li-metal batteries, low temperature (-20 °C) to room temperature

Critical for battery manufacturers requiring stable, high-voltage electrolyte formulations that prevent transition metal dissolution and form robust solid electrolyte interphases (SEI).

Tunable C-H Activation Kinetics for Organometallic Functionalization

The presence of three symmetrical fluorine substituents in 1,3,5-trifluorobenzene precisely modulates the acidity and activation kinetics of its C-H bonds. In transition-metal-mediated C-H activation, the reaction rate follows the order: fluorobenzene < 1,4-difluorobenzene ≈ 1,3,5-trifluorobenzene < pentafluorobenzene. This intermediate reactivity allows 1,3,5-trifluorobenzene to undergo controlled functionalization without the over-reactivity and competitive C-F bond activation often observed in highly fluorinated analogs like pentafluorobenzene [1].

Evidence DimensionRelative C-H Bond Activation Rate
Target Compound DataIntermediate reaction rate (comparable to 1,4-difluorobenzene)
Comparator Or BaselinePentafluorobenzene (faster, competitive C-F cleavage) and Fluorobenzene (slower)
Quantified DifferenceProvides optimal kinetic balance, avoiding the C-F bond cleavage seen in pentafluorobenzene
ConditionsTransition-metal-mediated C-H activation pathways

Enables synthetic chemists to achieve high-yield, controlled functionalization while avoiding the costly side reactions associated with competitive C-F bond cleavage.

Enhanced Aromaticity and Thermal Stability (Fluoromaticity)

The symmetrical arrangement of three highly electronegative fluorine atoms in 1,3,5-trifluorobenzene optimizes the π-molecular orbital distribution, leading to a phenomenon termed 'fluoromaticity'. This compound exhibits an aromatic stabilization energy approximately 4 kcal/mol greater than that of unfluorinated benzene, and possesses the shortest average carbon-carbon bond lengths among all trifluorobenzene isomers [1].

Evidence DimensionAromatic Stabilization Energy (Activation Energy of Hydrogenation)
Target Compound DataElevated stabilization energy (~4 kcal/mol greater than benzene)
Comparator Or BaselineBenzene (baseline aromaticity)
Quantified Difference~4 kcal/mol higher aromatic stabilization energy
ConditionsComputational and kinetic hydrogenation profiling

Provides superior thermal and chemical resistance in harsh processing environments, making it an ideal inert solvent or robust structural motif in advanced materials.

Distinct Photophysical Triplet Yield for Photochemical Syntheses

The photophysical behavior of 1,3,5-trifluorobenzene differs markedly from its asymmetric counterparts. Gas-phase spectrofluorometric studies show that 1,3,5-trifluorobenzene has a maximum triplet yield of 0.40 (at 2640 Å), whereas 1,2,4-trifluorobenzene reaches a higher triplet yield of 0.64 (at 2780 Å). This specific triplet state energy and yield dictate its utility as a solvent or participant in UV-mediated photochemical transformations [1].

Evidence DimensionMaximum Triplet Yield (gas phase)
Target Compound Data0.40 (at 2640 Å)
Comparator Or Baseline1,2,4-Trifluorobenzene (0.64 at 2780 Å)
Quantified Difference37.5% lower triplet yield, occurring at a shorter excitation wavelength
ConditionsGas-phase biacetyl sensitized emission technique

Crucial for process chemists designing photochemical reactors, as the specific UV absorption and triplet yield dictate solvent inertness or sensitization efficiency.

High-Voltage Lithium-Metal Battery Electrolytes

Directly downstream of its superior oxidative stability and Coulombic efficiency [1], 1,3,5-trifluorobenzene is an optimal co-solvent and SEI-forming additive for batteries operating at or above 4.5 V. It prevents the transition metal dissolution and interfacial degradation typically seen when using standard hydrofluoroethers or monofluorinated diluents.

Regioselective Synthesis of Fluorinated APIs

Leveraging its intermediate C-H activation kinetics and strict D3h symmetry [2], this compound serves as a premium building block for active pharmaceutical ingredients. It ensures the production of single-regioisomer intermediates during directed ortho-metalation, eliminating the need for complex chromatographic separations required when using asymmetric analogs like 1,2,4-trifluorobenzene.

Robust Precursors for Advanced Fluoropolymers

Due to its enhanced aromatic stabilization energy (fluoromaticity) [3], 1,3,5-trifluorobenzene is selected over less fluorinated benzenes for synthesizing high-performance polymers and liquid crystals that must withstand extreme thermal and chemical environments.

Sensitization Solvents in Photochemical Reactors

Because of its specific and lower maximum triplet yield compared to asymmetric isomers [4], 1,3,5-trifluorobenzene is highly suited as a tunable solvent medium in gas-phase and liquid-phase photochemical reactions where precise UV absorption control is required.

XLogP3

2.2

Boiling Point

75.5 °C

Melting Point

-5.5 °C

UNII

BN94C411F8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.87%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

103.73 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

372-38-3

Wikipedia

1,3,5-trifluorobenzene

Dates

Last modified: 08-15-2023

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